6-Chloro-4-nitro-1H-indazole-3-carbonitrile
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Description
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” can be represented by the InChI code1S/C8H3ClN4O2/c9-5-1-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12)
. Physical And Chemical Properties Analysis
“6-Chloro-4-nitro-1H-indazole-3-carbonitrile” is a light red solid . It has a molecular weight of 222.59 g/mol.Scientific Research Applications
Inhibitory Effects on Nitric Oxide Synthases
6-Chloro-4-nitro-1H-indazole-3-carbonitrile demonstrates notable effects on nitric oxide synthases (NOS). A study by Cottyn et al. (2008) found that this compound, along with similar indazoles, showed potent inhibitory effects on NOS, with a particular preference for constitutive NOS over inducible NOS. This finding is crucial in understanding its role in regulating nitric oxide, which is significant in various physiological processes and diseases (Cottyn et al., 2008).
Antibacterial Activities
The compound also exhibits antibacterial properties. Rahmani et al. (2014) reported that derivatives of indazole, including those related to 6-Chloro-4-nitro-1H-indazole-3-carbonitrile, displayed strong antibacterial activity against various bacterial species, both Gram-positive and Gram-negative. This highlights its potential in developing new antibacterial agents (Rahmani et al., 2014).
Synthesis and Spectroscopic Analysis
The compound's synthesis and spectroscopic properties are also areas of interest. For instance, Jukić et al. (2010) explored the synthesis and structural analysis of closely related compounds, providing insight into the molecular structure and optical properties, which are essential for various scientific applications (Jukić et al., 2010).
Applications in Fluorescent Compounds
Furthermore, the compound has applications in the synthesis of fluorescent materials. Pakjoo et al. (2012) utilized nitro derivatives of indazole in the synthesis of fluorescent heterocyclic compounds. These compounds, related to 6-Chloro-4-nitro-1H-indazole-3-carbonitrile, showed remarkable photoluminescence properties, indicating their potential use in fluorescent dyes and markers (Pakjoo et al., 2012).
properties
IUPAC Name |
6-chloro-4-nitro-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXVZFALVMGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646185 |
Source
|
Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
CAS RN |
885519-37-9 |
Source
|
Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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